REACTION_CXSMILES
|
[C:1]([O:9][CH:10]([C:16](=[O:18])[CH3:17])[C:11](=[O:15])[CH:12]=[CH:13]O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C>[C:1]([O:9][C:10]1[C:11](=[O:15])[CH:12]=[CH:13][O:18][C:16]=1[CH3:17])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
4-Benzoyloxy-1-hydroxy-1-hexene-3,5-dione
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(C(C=CO)=O)C(C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated at 40° C. on a rotary evaporator
|
Type
|
DISSOLUTION
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Details
|
the residue is dissolved in 500 ml of dichloromethane
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Type
|
WASH
|
Details
|
washed twice with 300 ml of saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=C(OC=CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.75 g | |
YIELD: PERCENTYIELD | 81.2% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |